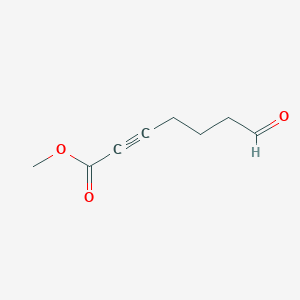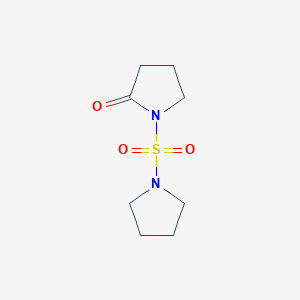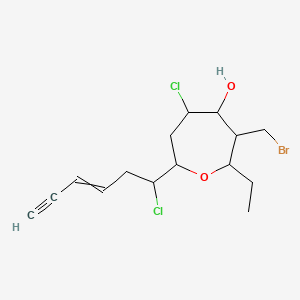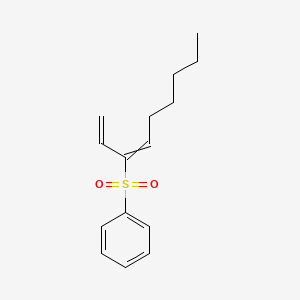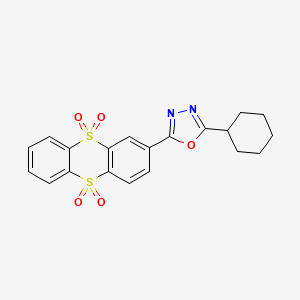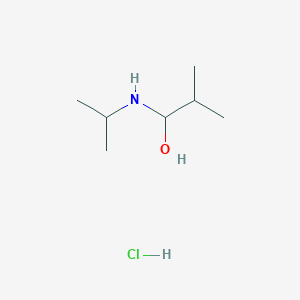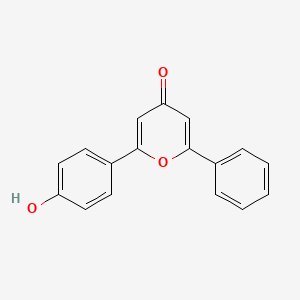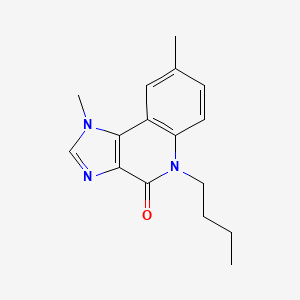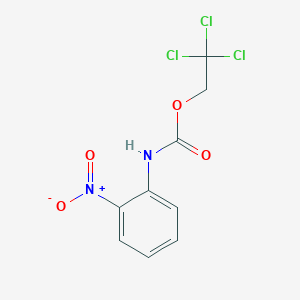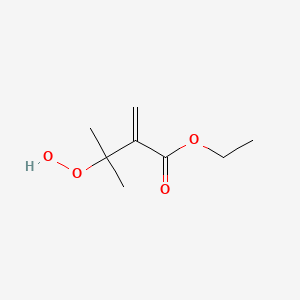
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroperoxy group, a methyl group, and a methylene group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate typically involves the reaction of ethyl 3-methyl-2-methylidenebutanoate with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then stabilized by the ester group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroperoxy group in this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the hydroperoxy group can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a reactive oxygen species (ROS) generator.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methyl-2-methylidenebutanoate: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-hydroperoxy-3-methylbutanoate: Similar but lacks the methylene group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
138999-37-8 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate |
InChI |
InChI=1S/C8H14O4/c1-5-11-7(9)6(2)8(3,4)12-10/h10H,2,5H2,1,3-4H3 |
InChI-Schlüssel |
WMTMCTMLJKHUDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)C(C)(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
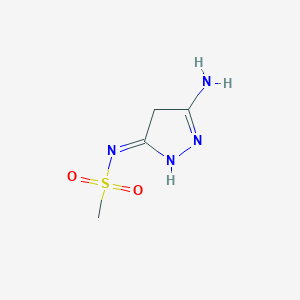

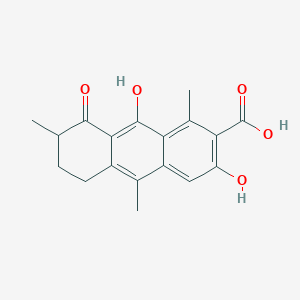
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
